2-Piperidin-4-yl-2H-pyrazol-3-ylamine synthesis pathway
2-Piperidin-4-yl-2H-pyrazol-3-ylamine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis leverages fundamental principles of pyrazole formation and employs a strategic use of protecting groups to ensure high yield and purity of the final compound. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic strategy.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles and their derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties. The 2-Piperidin-4-yl-2H-pyrazol-3-ylamine scaffold, in particular, combines the pharmacologically relevant pyrazole core with a piperidine moiety, a common structural motif in many approved drugs. The presence of the 3-amino group provides a key handle for further functionalization, making this compound a versatile building block for the synthesis of compound libraries for high-throughput screening.[1][2]
This guide will detail a reliable synthetic route commencing from readily available starting materials, proceeding through a Boc-protected intermediate, and culminating in the target molecule. The chosen pathway emphasizes operational simplicity, scalability, and the use of well-characterized chemical transformations.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, suggests a disconnection at the pyrazole ring. The pyrazole ring can be formed via the classical condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable equivalent.[3][4]
A key strategic consideration is the protection of the piperidine nitrogen to prevent its interference with the pyrazole formation step. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5][6] This leads to the identification of a key intermediate: tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate.
The Synthetic Pathway: A Step-by-Step Elucidation
The forward synthesis is designed as a three-step process:
-
Synthesis of the Pyrazole Precursor: Formation of a suitable β-ketonitrile, which serves as the 1,3-dicarbonyl equivalent.
-
Cyclization and Pyrazole Ring Formation: Condensation of the β-ketonitrile with a Boc-protected piperidin-4-yl hydrazine to construct the protected aminopyrazole ring.
-
Deprotection: Removal of the Boc protecting group to yield the final product, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.
Step 1: Synthesis of a Suitable β-Ketonitrile
While various β-ketonitriles can be envisioned, a common and efficient precursor for 3-aminopyrazoles is 3-oxopropanenitrile, which can be generated in situ or used as a stable salt. For the purpose of this guide, we will consider the reaction with a more elaborated and stable precursor that leads to the desired 3-amino pyrazole structure directly. A common strategy for the synthesis of 3-aminopyrazoles involves the cyclocondensation of a hydrazine with an α,β-unsaturated nitrile.
Step 2: Cyclization to Form the Protected Aminopyrazole
The core of the synthesis lies in the formation of the pyrazole ring. This is achieved by the reaction of tert-butyl 4-hydrazinylpiperidine-1-carboxylate with a suitable three-carbon building block. The use of a β-ketonitrile or a related species is a well-established method for the synthesis of 3-aminopyrazoles.[1][7]
dot graph "Synthetic_Pathway_Step_2" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"tert-butyl 4-hydrazinylpiperidine-1-carboxylate" [label="tert-butyl 4-hydrazinylpiperidine-1-carboxylate"]; "3-ethoxyacrylonitrile" [label="3-ethoxyacrylonitrile"]; "Intermediate" [label="tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate", fillcolor="#FBBC05"];
"tert-butyl 4-hydrazinylpiperidine-1-carboxylate" -> "Intermediate" [label="Ethanol, Reflux"]; "3-ethoxyacrylonitrile" -> "Intermediate"; } dot
Caption: Cyclization to form the protected aminopyrazole.
Step 3: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, which cleave the tert-butoxycarbonyl group to release the free amine.[5][6] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[5][8][9]
dot graph "Synthetic_Pathway_Step_3" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Protected_Amine" [label="tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate", fillcolor="#FBBC05"]; "Final_Product" [label="2-Piperidin-4-yl-2H-pyrazol-3-ylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Protected_Amine" -> "Final_Product" [label="TFA, DCM or HCl, Dioxane"]; } dot
Caption: Deprotection of the Boc-protected piperidine.
Detailed Experimental Protocols
Synthesis of tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.0 eq) in ethanol, add 3-ethoxyacrylonitrile (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate.
Synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine
Method A: Using Trifluoroacetic Acid (TFA)
-
Dissolve tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq).[5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[5]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.[5]
-
Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.
Method B: Using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate (1.0 eq) in 1,4-dioxane.
-
Add a solution of 4M HCl in dioxane (excess).[5]
-
Stir the reaction mixture at room temperature for 1-3 hours.[5] Often, the hydrochloride salt of the deprotected amine will precipitate.[5]
-
Filter the precipitate and wash with cold diethyl ether to obtain the hydrochloride salt of the product.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base, followed by extraction as described in Method A.
Data Summary
| Step | Reactants | Product | Typical Yield | Purification Method |
| 2 | tert-butyl 4-hydrazinylpiperidine-1-carboxylate, 3-ethoxyacrylonitrile | tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate | 70-85% | Silica Gel Column Chromatography |
| 3 | tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate, TFA or HCl | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | >90% | Extraction and/or Crystallization |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. The strategy relies on well-established chemical transformations, including pyrazole synthesis via cyclocondensation and the use of the robust Boc protecting group for the piperidine nitrogen. The provided experimental protocols are intended to be a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the production of this key building block for further drug discovery efforts.
References
- Electrophilic cyclizations of α,β-alkynic hydrazones by molecular iodine were investigated for the synthesis of 4-iodopyrazoles. The Journal of Organic Chemistry.
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. SpringerLink.
- Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole synthesis. Organic Chemistry Portal.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- 194 recent advances in the synthesis of new pyrazole deriv
- PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.
- 2-(1-Ethyl-piperidin-4-yl)-2H-pyrazol-3-ylamine. SCBT.
- 2H-Pyrazol-3-ylamines as precursors for the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. Semantic Scholar.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines.
- Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- 4H-Pyrano[2,3-c]pyrazoles: a review. Semantic Scholar.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Synthesis of 3-amino-4-fluoropyrazoles. PubMed.-4-fluoropyrazoles. PubMed.
Sources
- 1. societachimica.it [societachimica.it]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
